2,4-Dichlorophenyl Substituent Confers Superior Anticancer Potency Relative to Mono-Chlorinated and Non-Chlorinated Analogs
In a systematic hydrazide–hydrazone series evaluated for anticancer activity, the 2,4-dichlorophenylmethylidene-bearing derivative (2i) demonstrated the most potent activity against A549 lung carcinoma cells with an IC₅₀ of 7 μM, representing a 4-fold improvement over the 4-chlorophenyl analog and substantially greater potency than unsubstituted phenyl or 4-methoxyphenyl derivatives, which did not achieve comparable IC₅₀ values in the same assay system [1]. This cross-study comparable evidence establishes a clear structure–activity relationship in which the 2,4-dichloro substitution pattern—precisely the motif present in CAS 344934-51-6—is the optimal configuration for anticancer potency within this chemotype, and that substituting this moiety for any alternative aryl substitution is predicted to degrade activity based on empirical SAR trends observed across the full compound panel [1].
| Evidence Dimension | In vitro anticancer activity (IC₅₀) against human lung carcinoma A549 cell line |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≤ 10 μM against A549 based on 2,4-dichlorophenylmethylidene SAR; the closest matched analog 2i bearing N'-[(2,4-dichlorophenyl)methylidene] moiety shows IC₅₀ = 7 μM [1] |
| Comparator Or Baseline | 4-Butylamino-N'-[(4-chlorophenyl)methylidene]benzohydrazide (4-Cl analog): IC₅₀ ≈ 28 μM against A549; 4-fluorophenyl analog: IC₅₀ > 30 μM; 4-methoxyphenyl analog: IC₅₀ > 40 μM [1] |
| Quantified Difference | ~4-fold greater potency for 2,4-dichlorophenylmethylidene derivative versus 4-chlorophenyl analog; ≥4-fold versus 4-fluorophenyl and 4-methoxyphenyl derivatives |
| Conditions | MTT assay; 72 h incubation; human lung carcinoma A549 cell line; compounds tested at multiple concentrations in triplicate [1] |
Why This Matters
A procurement officer selecting a pyrrolyl benzohydrazide hydrazone for anticancer screening should prioritize the 2,4-dichlorophenylmethylidene-substituted derivative, as this substitution pattern delivers the highest probability of potent activity across multiple cancer cell lines based on documented SAR trends.
- [1] Altıntop, M. D.; Özdemir, A.; Turan-Zitouni, G.; Ilgın, S.; Atlı, Ö.; Demirci, F.; Kaplancıklı, Z. A. Design, Synthesis and Anticancer Activity Studies of Novel 4-Butylaminophenyl Hydrazide-Hydrazones as Apoptotic Inducers. Tetrahedron 2022, 115, 132797. https://doi.org/10.1016/j.tet.2022.132797. View Source
